molecular formula C9H5F6NO2 B8233147 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid

2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B8233147
M. Wt: 273.13 g/mol
InChI Key: BKOZIUZIRHCCIV-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reaction . The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of two trifluoromethyl groups at the 4 and 6 positions, which significantly enhance its chemical stability and reactivity. This makes it a more versatile compound for various synthetic and industrial applications .

Properties

IUPAC Name

2-methyl-4,6-bis(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO2/c1-3-6(7(17)18)4(8(10,11)12)2-5(16-3)9(13,14)15/h2H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOZIUZIRHCCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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